2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary based on the desired transformation.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which 2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets and pathways. The presence of the thiophene ring and the trimethylsilyl group may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound also contains a trimethylsilyl group and an enyne unit, making it structurally similar.
5-(Trimethylsilyl)pent-4-ynal: Another compound with a trimethylsilyl group, used in various organic synthesis applications.
Properties
CAS No. |
93127-68-5 |
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Molecular Formula |
C12H18O3SSi |
Molecular Weight |
270.42 g/mol |
IUPAC Name |
5-(1,1-dioxo-2,5-dihydrothiophen-2-yl)-1-trimethylsilylpent-1-yn-3-one |
InChI |
InChI=1S/C12H18O3SSi/c1-17(2,3)10-8-11(13)6-7-12-5-4-9-16(12,14)15/h4-5,12H,6-7,9H2,1-3H3 |
InChI Key |
ZAPIXRPHKJJYEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CCC1C=CCS1(=O)=O |
Origin of Product |
United States |
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